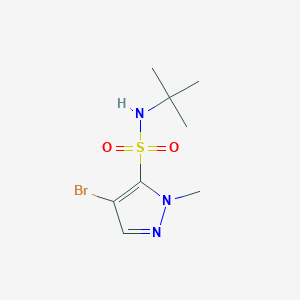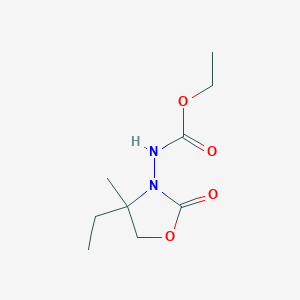![molecular formula C34H39O2P B12868888 Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is a specialized phosphine ligand known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions. This compound is characterized by its air-stable, electron-rich biaryl phosphine structure, making it a valuable tool in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine typically involves the reaction of 1,2-dimethoxy-[1,2’-binaphthalen]-3’-yl bromide with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Cross-Coupling Reactions: It is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a stable complex, which facilitates the activation of substrates and promotes the formation of carbon-carbon bonds. The electron-rich nature of the phosphine ligand enhances the reactivity of the palladium catalyst, leading to higher yields and selectivity in cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl(1’,2-dimethoxy-[1,2’-binaphthalen]-3’-yl)phosphine is unique due to its specific structural features that enhance its electron-donating ability and stability. This makes it particularly effective in palladium-catalyzed cross-coupling reactions, offering higher reactivity and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C34H39O2P |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[4-methoxy-3-(2-methoxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C34H39O2P/c1-35-30-22-21-24-13-9-11-19-28(24)32(30)33-31(23-25-14-10-12-20-29(25)34(33)36-2)37(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
Clave InChI |
MQLLDIAFGXSEKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4C=C3P(C5CCCCC5)C6CCCCC6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



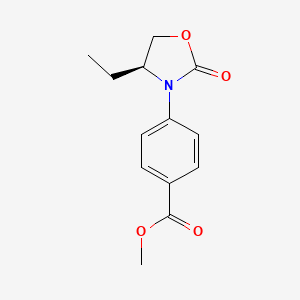
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
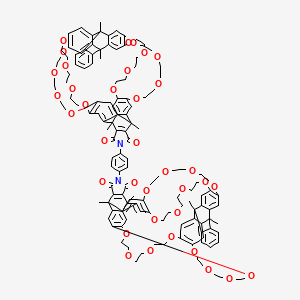
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
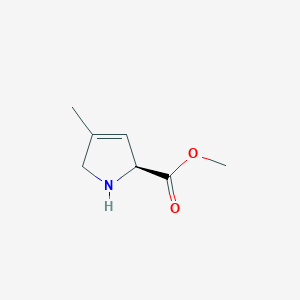
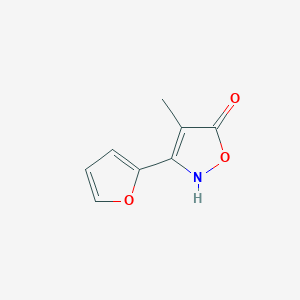
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

